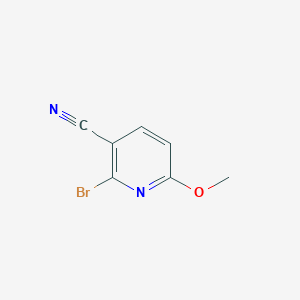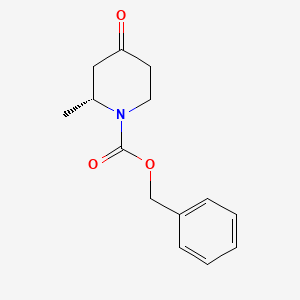
1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of oxetane derivatives has been a topic of interest in recent years. Oxetanes, as strained cyclic ethers, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Chemical Reactions Analysis
Oxetanes have been known to undergo various chemical reactions, including ring-opening and ring-expansion reactions .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Functionalization : The synthesis of 1H-pyrazole derivatives, closely related to 1-(Oxetan-3-yl)-1H-pyrazole-4-carboxylic acid, has been a subject of research. For example, 1H-pyrazole-3-carboxylic acid was converted into various compounds through reactions with different agents, indicating the versatility of these pyrazole derivatives in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structures of Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and studied for their ability to form coordination complexes with various metal ions. This research contributes to the understanding of the structural and crystallization properties of these organic molecules (Radi et al., 2015).
Regiospecific Synthesis and Structural Determination : Studies on the synthesis of pyrazole derivatives, such as 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, highlight the regiospecific nature of these syntheses. The structural determination of these compounds was achieved through spectroscopic techniques and X-ray analysis, providing insight into the molecular structure of these derivatives (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties and Applications
Improved Synthesis Methods : Research has been conducted on improving the synthesis methods of 1H-pyrazole-4-carboxylic acid, a compound structurally related to this compound. These studies are crucial for enhancing the yield and efficiency of producing these compounds, which have various scientific applications (Dong, 2011).
Optical Nonlinearity and Potential Applications : Some pyrazole derivatives have been studied for their optical nonlinearity, indicating potential applications in optical limiting. This research is significant for the development of new materials with specific optical properties (Chandrakantha et al., 2013).
Electrochemiluminescence and Metal-Organic Frameworks : Transition metal complexes with pyrazolecarboxylic derivatives have been synthesized and demonstrated intense electrochemiluminescence (ECL) in specific solutions. This research opens avenues for applications in materials science, particularly in the development of novel luminescent materials (Feng et al., 2016).
Future Directions
Oxetanes have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties. The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . This suggests that “1-(Oxetan-3-YL)-1H-pyrazole-4-carboxylic acid” and similar compounds may have potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
Oxetane derivatives have been employed to improve drugs’ physicochemical properties . Oxetanes have been used in over a dozen drugs that have progressed to different phases of clinical trials .
Mode of Action
Oxetane is known to be an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom . This subtle modulation of basicity may influence the compound’s interaction with its targets.
Biochemical Pathways
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) .
Pharmacokinetics
Oxetane is known to be more metabolically stable and lipophilicity neutral . It is also known to lower a drug’s overall lipophilicity, potentially impacting bioavailability .
Action Environment
The formation of the oxetane ring from an epoxide has been shown to require moderate heating , suggesting that temperature could influence the compound’s action.
properties
IUPAC Name |
1-(oxetan-3-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)5-1-8-9(2-5)6-3-12-4-6/h1-2,6H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDAQAXRCGWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



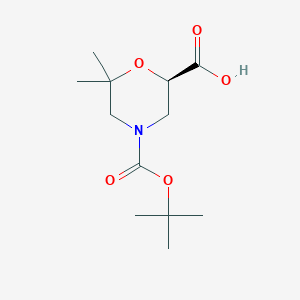
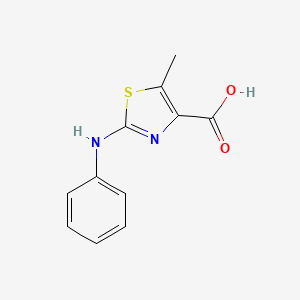
![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)

![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)
![Ethyl spiro[3.3]heptane-2-carboxylate](/img/structure/B1403992.png)

![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)
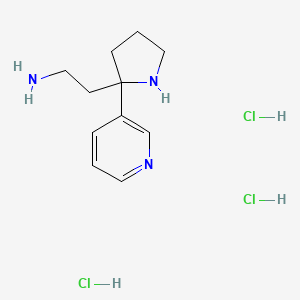

![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)
![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)
